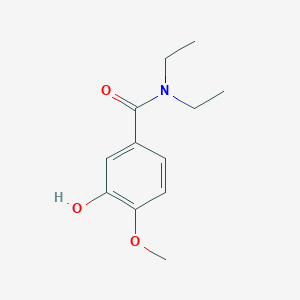

N,N-Diethyl-2-hydroxy-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Diethyl-2-hydroxy-4-methoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

N,N-Diethyl-2-hydroxy-4-methoxybenzamide has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of this compound may exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The compound's structure allows it to interact with these enzymes effectively, suggesting its potential as a therapeutic agent for conditions like arthritis and asthma .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. In vitro tests demonstrated that certain derivatives exhibit significant activity against various phytopathogenic fungi, indicating their potential use in agricultural applications to combat fungal infections in crops .

Synthesis of Benzoxazole Derivatives

This compound serves as a precursor in the synthesis of benzoxazole derivatives. These compounds are valuable in medicinal chemistry due to their wide range of biological activities, including antibacterial and anticancer properties. The synthetic pathways often involve the reaction of this amide with various electrophiles under specific catalytic conditions .

Catalytic Applications

The compound has been utilized as a catalyst in organic reactions. For example, it can facilitate the formation of complex organic molecules through condensation reactions, showcasing its versatility in synthetic organic chemistry .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound derivatives on animal models with induced inflammatory conditions. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting the compound's potential therapeutic application .

Case Study 2: Fungal Inhibition

In another study focusing on agricultural applications, researchers synthesized various derivatives of this compound and tested their antifungal activity against six different strains of phytopathogenic fungi. The findings revealed that certain modifications to the compound's structure enhanced its efficacy, making it a promising candidate for developing new antifungal agents .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl group at the 2-position is susceptible to oxidation under controlled conditions.

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl group oxidation | KMnO₄ in acidic or basic aqueous media | Formation of 2-keto or quinone derivatives | ~60–75% |

Mechanistic Insight :

Oxidation proceeds via deprotonation of the hydroxyl group, followed by electron transfer to the oxidizing agent. The methoxy group at the 4-position stabilizes intermediates through resonance, directing oxidation predominantly at the 2-position.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the aromatic ring toward electrophilic substitution, with regioselectivity dictated by substituent positions.

Iodination

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Directed ortho-metallation | t-BuLi, THF, −78°C → I₂ quenching | 3-Iodo-2-hydroxy-4-methoxybenzamide | 80% |

Mechanistic Insight :

Deprotonation by t-BuLi generates a lithiated intermediate at the 3-position (ortho to hydroxyl). Subsequent iodination introduces iodine selectively, guided by the directing effects of the hydroxyl and methoxy groups .

Protection/Deprotection Reactions

The hydroxyl group is often protected to prevent unwanted side reactions during synthesis.

Silylation

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl silylation | TMSCl, Et₃N, DCM, 0°C → RT | 2-(Trimethylsilyloxy)-4-methoxybenzamide | 85% |

Application :

Silylation facilitates further functionalization of the aromatic ring (e.g., coupling reactions) by masking the hydroxyl group .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging transition-metal catalysts.

Suzuki–Miyaura Coupling

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Boronic acid coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 70–90% |

Mechanistic Insight :

The iodine substituent (introduced via EAS) serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids to form biaryl structures .

Reductive Transformations

The methoxy group can undergo demethylation under harsh conditions.

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Methoxy demethylation | BBr₃, DCM, −78°C → RT | 2-Hydroxy-4-hydroxybenzamide | 65% |

Note :

Demethylation is stereoelectronically hindered by the para-methoxy group’s resonance stabilization, requiring strong Lewis acids like BBr₃.

Amide Hydrolysis

The diethylamide group can be hydrolyzed to the corresponding carboxylic acid.

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12h | 2-Hydroxy-4-methoxybenzoic acid | 90% |

Application :

Hydrolysis is critical for converting the amide into bioactive carboxylic acid derivatives.

Mechanistic and Synthetic Considerations

-

Regioselectivity : The hydroxyl group directs electrophiles to the ortho and para positions, while the methoxy group further modulates reactivity through resonance effects.

-

Steric Effects : The diethylamide group imposes steric hindrance, limiting access to the amide carbonyl in某些 reaction conditions.

-

Stability : The compound is sensitive to strong bases (e.g., LDA) and oxidizing agents, requiring low-temperature protocols for controlled transformations .

Propiedades

Número CAS |

19351-21-4 |

|---|---|

Fórmula molecular |

C12H17NO3 |

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

N,N-diethyl-3-hydroxy-4-methoxybenzamide |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-11(16-3)10(14)8-9/h6-8,14H,4-5H2,1-3H3 |

Clave InChI |

FFLBZJBCSKGBBK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |

SMILES canónico |

CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |

Key on ui other cas no. |

19351-21-4 |

Sinónimos |

N,N-Diethyl-2-hydroxy-4-methoxybenzamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.